9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Description
9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure This compound features a diazaspirodecane core with substituents that include a dimethoxyphenyl group and a dimethylimidazolyl group
Properties
IUPAC Name |
9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c1-18-24-13-20(25(18)2)15-27-12-10-23(17-27)9-6-11-26(16-23)14-19-7-5-8-21(28-3)22(19)29-4/h5,7-8,13H,6,9-12,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJUZYTZXJLJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CN2CCC3(C2)CCCN(C3)CC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the diazaspirodecane core, followed by the introduction of the dimethoxyphenyl and dimethylimidazolyl groups through substitution reactions. Common reagents used in these steps include alkyl halides, imidazole derivatives, and methoxybenzyl halides. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, imidazole derivatives
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
- 2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Uniqueness
The uniqueness of 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane lies in its combination of functional groups, which imparts specific chemical properties and potential applications. The presence of both dimethoxyphenyl and dimethylimidazolyl groups enhances its versatility in chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
